molecular formula C72H108O6 B12728138 Astacein CAS No. 579-14-6

Astacein

Cat. No.: B12728138
CAS No.: 579-14-6
M. Wt: 1069.6 g/mol
InChI Key: NHSUWMKUPCDXGS-CHSCTOIBSA-N
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Description

Astacein (虾红素) is the oxidized derivative of astaxanthin, a naturally occurring carotenoid renowned for its antioxidant properties. Structurally, this compound is formed when the hydroxyl groups (-OH) at the 3 and 3' positions of astaxanthin are oxidized to ketone groups (=O) . This conversion preserves the conjugated double-bond system, which is critical for its vibrant red coloration. This compound retains the core β,β-carotene backbone but features four ketone groups (at positions 3, 3', 4, and 4'), distinguishing it from its precursor .

Key physicochemical properties of this compound include:

  • Molecular formula: Inferred as C₄₀H₄₈O₄ (based on astaxanthin’s formula, C₄₀H₅₂O₄, minus four hydrogens from oxidation).
  • Molecular weight: ~594.83 g/mol (calculated from astaxanthin’s molecular weight of 596.84 g/mol minus 2.016 g/mol for lost hydrogens).
  • Solubility: Likely similar to astaxanthin, being insoluble in water but soluble in organic solvents like acetone and chloroform .
  • Stability: While astaxanthin degrades under heat, UV light, or acidic conditions to form this compound, the latter’s stability remains understudied. Its intact conjugated system suggests resistance to further chain cleavage .

Properties

CAS No.

579-14-6

Molecular Formula

C72H108O6

Molecular Weight

1069.6 g/mol

IUPAC Name

[4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dien-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethyl-6-oxocyclohexa-1,4-dien-1-yl] hexadecanoate

InChI

InChI=1S/C72H108O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-56H,13-38,49-50H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+

InChI Key

NHSUWMKUPCDXGS-CHSCTOIBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C

Origin of Product

United States

Preparation Methods

Astacein is generally synthesized as an inactive zymogen (pro-enzyme). The activity of this compound relies on the post-translational removal of amino terminal pro-peptides . The synthetic routes involve the expression of the enzyme in suitable host cells, followed by purification and activation. Industrial production methods typically involve recombinant DNA technology to produce the enzyme in large quantities .

Comparison with Similar Compounds

Astacein vs. Astaxanthin

Structural Differences :

Property This compound Astaxanthin
Functional groups 3,3',4,4'-tetraketo 3,3'-dihydroxy, 4,4'-diketo
Molecular formula C₄₀H₄₈O₄ (inferred) C₄₀H₅₂O₄
Molecular weight ~594.83 g/mol 596.84 g/mol
Absorption maxima Likely >472 nm (unreported) 472 nm (methanol)

Functional and Stability Insights :

  • Antioxidant capacity : Astaxanthin’s hydroxyl groups contribute to its potent radical-scavenging activity. This compound’s ketone groups likely reduce this capacity, though its conjugated system may retain mild antioxidant properties .
  • Applications : Astaxanthin is widely used in nutraceuticals and cosmetics for its antioxidant benefits, while this compound’s primary role may be as a stable colorant in industrial applications due to its vivid hue .

This compound vs. Canthaxanthin

Structural Comparison: Canthaxanthin (C₄₀H₅₂O₂) is a diketocarotenoid with ketones at positions 4 and 4'. Unlike this compound, it lacks hydroxyl groups and additional ketones at positions 3 and 3'.

Property This compound Canthaxanthin
Functional groups 3,3',4,4'-tetraketo 4,4'-diketo
Molecular formula C₄₀H₄₈O₄ C₄₀H₅₂O₂
Molecular weight ~594.83 g/mol 564.85 g/mol
Applications Potential colorant Food colorant (e.g., salmon feed)

Functional Notes:

  • Canthaxanthin’s simpler structure makes it less polar than this compound, favoring lipid-based applications.
  • Both compounds serve as colorants, but this compound’s extended conjugation may offer unique optical properties for niche industrial uses.

This compound vs. β-Carotene

Property This compound β-Carotene
Functional groups Tetraketo None (hydrocarbon)
Molecular formula C₄₀H₄₈O₄ C₄₀H₅₆
Antioxidant mechanism Mild (conjugated system) Singlet oxygen quenching

Research Findings and Discussion

  • Synthesis Pathways : this compound is primarily derived from astaxanthin oxidation, a process accelerated by environmental stressors like UV exposure . Industrial production methods remain underdeveloped compared to astaxanthin’s microbial fermentation.
  • Stability Trade-offs : While this compound resists chain cleavage, its ketone-rich structure may predispose it to polymerization or photodegradation, necessitating further stability studies.
  • Market Potential: this compound’s vibrant color positions it as a candidate for natural dyes in cosmetics and textiles, though regulatory approvals and toxicity profiles require evaluation.

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